
N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group and an aminoethyl-methoxyphenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Aminoethyl-Methoxyphenyl Moiety: This step involves the nucleophilic substitution reaction where the aminoethyl-methoxyphenyl group is attached to the quinoline core. This can be achieved using reagents like sodium hydride (NaH) and appropriate solvents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学的研究の応用
N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
作用機序
The mechanism of action of N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: By interacting with these targets, the compound can influence various cellular pathways, such as signal transduction, apoptosis, or cell proliferation.
類似化合物との比較
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltriethoxysilane
Uniqueness
N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core, coupled with the chloro and aminoethyl-methoxyphenyl substituents, provides a versatile platform for various applications that similar compounds may not offer.
特性
CAS番号 |
5409-64-3 |
|---|---|
分子式 |
C18H18ClN3O |
分子量 |
327.8 g/mol |
IUPAC名 |
N-[3-(2-aminoethyl)-4-methoxyphenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C18H18ClN3O/c1-23-18-5-3-14(10-12(18)6-8-20)22-16-7-9-21-17-11-13(19)2-4-15(16)17/h2-5,7,9-11H,6,8,20H2,1H3,(H,21,22) |
InChIキー |
CLSPQKAUIFQAIM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


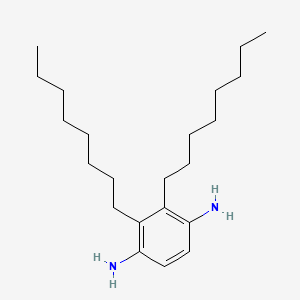
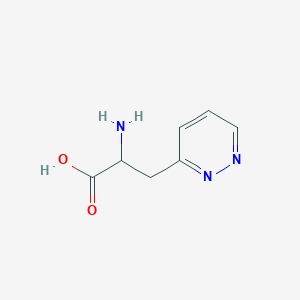
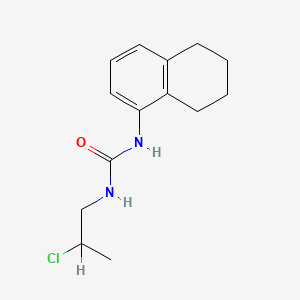
![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)


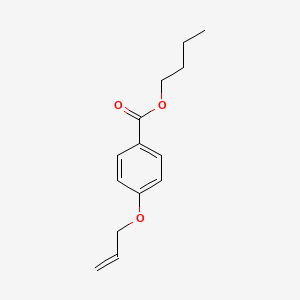
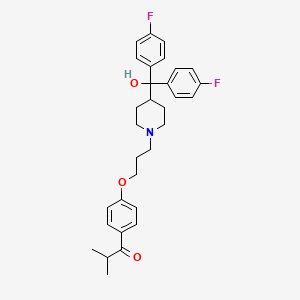
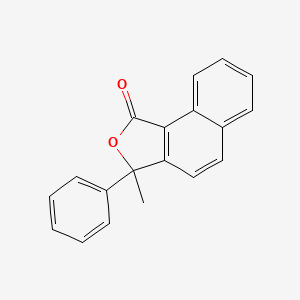
![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)

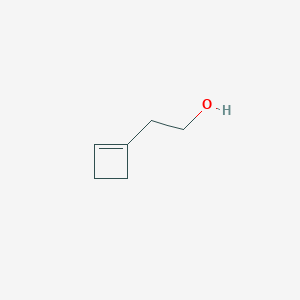
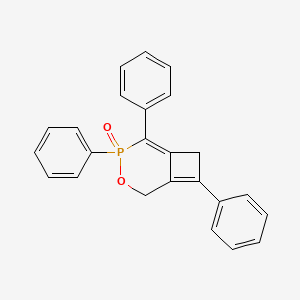
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)
